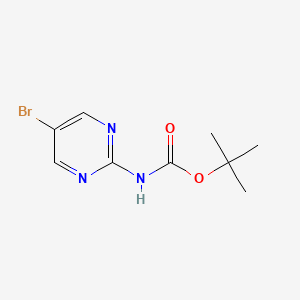

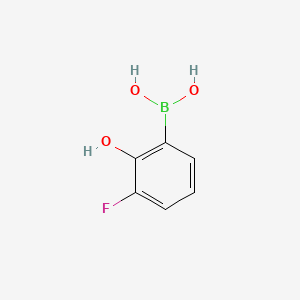

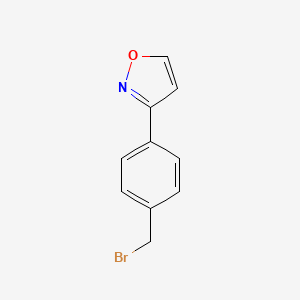

![molecular formula C7H6BrN3 B1342363 5-bromo-1H-benzo[d]imidazol-2-amine CAS No. 791595-74-9](/img/structure/B1342363.png)

5-bromo-1H-benzo[d]imidazol-2-amine

概要

説明

5-bromo-1H-benzo[d]imidazol-2-amine is a compound that belongs to the class of benzimidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. The presence of a bromine atom at the 5-position of the benzimidazole ring makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis affords 1-substituted benzimidazoles in moderate to good yields . Similarly, 2-(2-bromophenyl)benzimidazoles can react with cyanamide under microwave irradiation in the presence of CuI and a base to yield benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines . These methods demonstrate the reactivity of brominated benzimidazoles and their utility in synthesizing complex heterocyclic structures.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be studied both theoretically and experimentally. Quantum-chemical calculations can be used to understand the interaction energies between molecules, which helps in recognizing different levels of crystal structure organization . Single-crystal X-ray analysis is another powerful tool to determine the precise molecular geometry and intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, a DBU-promoted deaminative thiolation reaction of 1H-benzo[d]imidazol-2-amines has been developed, which is a metal-free and environmentally friendly pathway to synthesize 2-thio-1H-benzo[d]imidazoles . Additionally, benzimidazole compounds can be functionalized to create hybrid molecules with potential biological activities, such as apoptosis inducers in human myeloid leukemia cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of substituents like the bromine atom can affect the compound's reactivity, boiling point, melting point, and solubility. The optical properties of these compounds are also noteworthy, as some benzimidazole derivatives exhibit strong UV absorption and fluorescence . The antimicrobial activity of certain benzimidazole derivatives has been evaluated, with some compounds showing activity comparable to standard antibiotics .

科学的研究の応用

Catalyst-Free Synthesis Techniques

A study by Zheng et al. (2022) highlights a catalyst-, metal-, and oxidant-free method for the deaminative thiolation of 1H-benzo[d]imidazol-2-amines. This environmentally friendly approach offers a new pathway for synthesizing various 2-thio-1H-benzo[d]imidazoles, demonstrating the compound's utility in organic and medicinal chemistry (Zheng et al., 2022).

Novel Synthesis Pathways

Kim et al. (2018) developed a synthesis method for pyrimidine- and quinazoline-fused benzimidazole-4,7-diones using 5-bromo-1H-benzo[d]imidazol-2-amine. This method leverages microwave irradiation and has shown moderate to good yields, opening new possibilities in the synthesis of N-fused hybrid scaffolds (Kim et al., 2018).

Molecular Docking and Pharmacological Activity

Research by Ivachtchenko et al. (2019) focused on the synthesis of a particular molecule involving 1H-benzo[d]imidazole-2-yl, predicting anti-hepatitis B activity through molecular docking. This study underscores the potential of 5-bromo-1H-benzo[d]imidazol-2-amine derivatives in developing potent HBV inhibitors (Ivachtchenko et al., 2019).

Exploring Antiviral Properties

Eldebss et al. (2015) synthesized a series of benzo[d]imidazole-based heterocycles, revealing promising antiviral properties. This highlights the compound's relevance in the development of broad-spectrum antiviral agents, especially against HIV-1, HCV, and H1N1 (Eldebss et al., 2015).

Antimicrobial Activity

A study by Rekha et al. (2019) showed the antimicrobial activity of imidazolyl Schiff bases, triazoles, and azetidinones derived from 5-bromo-1H-benzo[d]imidazol-2-amine. This indicates the compound's potential in creating effective antimicrobial agents (Rekha et al., 2019).

Green Synthesis Approaches

Wagare et al. (2019) highlighted an environmentally friendly, microwave-assisted synthesis method for imidazothiadiazoles using5-bromo-1H-benzo[d]imidazol-2-amine as a precursor. This approach aligns with the growing need for green chemistry solutions in medicinal research (Wagare et al., 2019).

Synthesis of Novel Anti-inflammatory Agents

Shankar et al. (2017) synthesized novel 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs showing potent anti-inflammatory and antioxidant properties. This study showcases the therapeutic potential of derivatives of 5-bromo-1H-benzo[d]imidazol-2-amine in treating inflammation (Shankar et al., 2017).

Investigation of Tuberculostatic Activity

Gobis et al. (2015) explored the tuberculostatic activity of 1H-benzo[d]imidazole derivatives, including 5-bromo-1H-benzo[d]imidazol-2-amine. This study contributes to the search for new anti-tubercular agents, highlighting the compound's potential in addressing tuberculosis (Gobis et al., 2015).

Anticancer Agent Design and Synthesis

Rashid (2020) focused on designing and synthesizing bis-benzimidazole compounds, including 5-bromo-1H-benzo[d]imidazol-2-amine, as potential anticancer agents. This research underscores the compound's application in developing new cancer therapies (Rashid, 2020).

Chemosensor Development

Afandi et al. (2020) synthesized a chemosensor using an imidazole derivative of 5-bromo-1H-benzo[d]imidazol-2-amine. This research contributes to developing sensitive sensors for detecting amines (Afandi et al., 2020).

将来の方向性

Imidazole compounds, including 5-bromo-1H-benzo[d]imidazol-2-amine, have become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring-containing drugs . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

特性

IUPAC Name |

6-bromo-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKNNXAMJFCCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90606999 | |

| Record name | 6-Bromo-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1H-benzo[d]imidazol-2-amine | |

CAS RN |

791595-74-9 | |

| Record name | 6-Bromo-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1H-benzo[d]imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

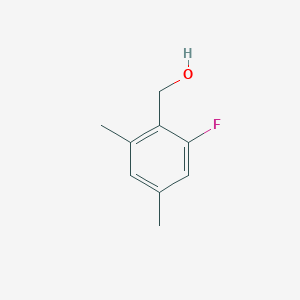

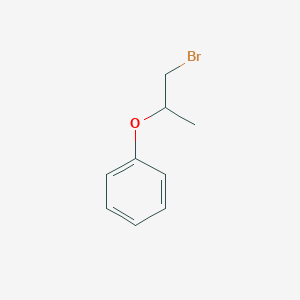

![5-Methyl-[1,4]diazepane](/img/structure/B1342283.png)

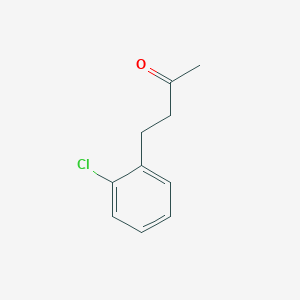

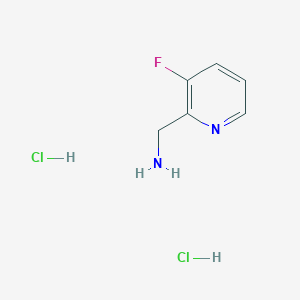

![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)

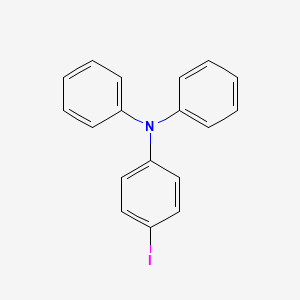

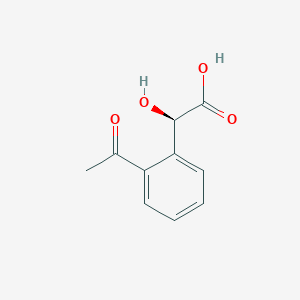

![3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1342322.png)

![Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate](/img/structure/B1342323.png)